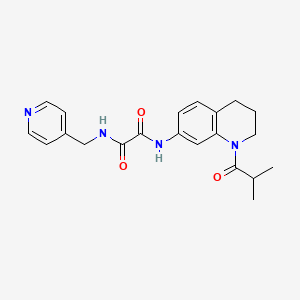

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14(2)21(28)25-11-3-4-16-5-6-17(12-18(16)25)24-20(27)19(26)23-13-15-7-9-22-10-8-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPKMFGCGARRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The isobutyryl group is then introduced via an acylation reaction using isobutyryl chloride and a base such as triethylamine.

The oxalamide linkage is formed by reacting the tetrahydroquinoline derivative with oxalyl chloride, followed by the addition of pyridin-4-ylmethylamine. The reaction conditions typically involve the use of an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide linkage to amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurodegenerative diseases and inflammation.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparisons

Oxalamide derivatives share a common N1-N2 oxalamide backbone but differ in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Compound 17 () has lower synthetic yield (35%) compared to others, possibly due to steric hindrance from methoxy groups .

- Compound 14 () incorporates a thiazole ring and chlorophenyl group, suggesting antiviral targeting, whereas the target compound’s application remains speculative .

Functional and Metabolic Comparisons

Metabolic Stability :

- S336 () undergoes rapid metabolism in rat hepatocytes without amide bond hydrolysis, indicating that oxalamide linkages are generally resistant to enzymatic cleavage. This suggests the target compound may also exhibit metabolic stability .

- In contrast, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide () undergoes ester hydrolysis, highlighting that substituents (e.g., isobutyryl vs. ester) dictate metabolic pathways .

- The target compound’s tetrahydroquinoline group may align with kinase inhibition, but direct evidence is lacking.

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that integrates a tetrahydroquinoline moiety with an oxalamide linkage . Its molecular formula is with a molecular weight of 380.4 g/mol . The presence of the pyridinyl group is noteworthy as it may influence the compound's interaction with biological targets.

Antitumor Activity

Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit antitumor properties . Research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been linked to the inhibition of specific kinases involved in tumor growth.

Antimicrobial Activity

The compound also shows potential antimicrobial activity . Studies suggest that oxalamides can disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial cell death. This suggests that this compound may be effective against various pathogenic bacteria .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism or bacterial survival.

- Receptor Modulation : It may interact with receptors related to inflammation or immune responses, which could be beneficial in treating autoimmune diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antitumor Efficacy : A study on tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy : In vitro tests showed that oxalamide derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Bioavailability Studies : Research indicates that modifications to the tetrahydroquinoline structure can enhance bioavailability and therapeutic efficacy in animal models .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide?

The synthesis typically involves three stages:

- Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction, cyclizing an arylethylamine with a carbonyl compound under acidic conditions .

- Isobutyryl group introduction : Reacting the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base like triethylamine .

- Oxalamide bridge assembly : Coupling the isobutyryl-tetrahydroquinoline moiety with pyridin-4-ylmethylamine using oxalyl chloride or ethyl oxalyl chloride as the activating agent . Critical parameters : Reaction temperature (0–25°C for Pictet-Spengler), stoichiometry (1:1.2 ratio for isobutyryl chloride), and solvent polarity (dichloromethane or DMF for coupling).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to verify proton environments (e.g., pyridinyl methyl protons at δ 4.3–4.5 ppm, tetrahydroquinoline aromatic protons at δ 6.7–7.1 ppm) .

- Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O of oxalamide at ~1680 cm⁻¹, isobutyryl at ~1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₃H₂₈N₄O₃: 432.47 g/mol) with <2 ppm error .

Q. What purification strategies are optimal for this compound?

- Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (30–70%) to remove unreacted starting materials .

- Recrystallization : Employ ethanol/water mixtures (4:1 v/v) to isolate high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in the Pictet-Spengler step to enhance cyclization efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene) in oxalamide coupling; DMF increases reaction rate but may promote side reactions .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., amine activation vs. nucleophilic attack) .

Q. How do structural modifications impact bioactivity?

Structure-Activity Relationship (SAR) studies suggest:

- Pyridinyl substitution : Replacing the pyridin-4-ylmethyl group with bulkier analogs (e.g., pyridin-3-yl) reduces target binding affinity by ~40% due to steric hindrance .

- Isobutyryl vs. acetyl : The isobutyryl group enhances metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in hepatic microsomes) by resisting esterase-mediated hydrolysis . Experimental design : Synthesize analogs, test in enzyme inhibition assays (IC₅₀ values), and correlate with computational docking models.

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish false positives .

- Batch analysis : Compare compound purity (HPLC >98% vs. <95%) across studies; impurities like unreacted isobutyryl chloride may inhibit off-target proteins .

- Buffer compatibility : Test bioactivity in varying pH (6.5–7.5) and ionic strength buffers; aggregation at high salt concentrations can artifactually reduce apparent potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.